6-Fluoro-4-hydroxycoumarin is a derivative of coumarin, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the fourth position of the coumarin structure. This compound is part of a larger class of chemicals known for their diverse biological activities and applications in medicinal chemistry. The structural formula can be represented as , and it exhibits properties that make it interesting for further research in pharmaceuticals and agrochemicals.
As mentioned earlier, 6-fluoro-4-hydroxycoumarin possesses anticoagulant properties. The mechanism of action for this specific compound is not documented in available scientific literature. However, the anticoagulant effect of most coumarins is achieved by inhibiting vitamin K epoxide reductase, an enzyme essential for the production of active vitamin K in the liver []. Vitamin K is a crucial factor for blood clotting, and its inhibition disrupts the clotting cascade, leading to a blood-thinning effect.
6-Fluoro-4-hydroxycoumarin exhibits significant biological activities:
Several methods for synthesizing 6-fluoro-4-hydroxycoumarin have been documented:
6-Fluoro-4-hydroxycoumarin has several applications:
Studies on 6-fluoro-4-hydroxycoumarin have focused on its interactions with various biological targets:
Several compounds share structural similarities with 6-fluoro-4-hydroxycoumarin. A comparison highlights its unique features:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Antimicrobial, anticoagulant |
| 6-Nitro-4-hydroxycoumarin | Nitro group at position 6 | Antibacterial, enzyme inhibition |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant, anti-inflammatory |
| Coumestrol | Dihydrophenanthrene structure | Estrogenic activity |
The presence of the fluorine atom in 6-fluoro-4-hydroxycoumarin enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to these similar compounds. This unique feature may contribute to its distinct biological profile and applications in medicinal chemistry.
6-Fluoro-4-hydroxycoumarin (C₉H₅FO₃) belongs to the benzopyrone class of organic compounds, characterized by a fused benzene and α-pyrone ring system. Within the coumarin family, it is classified as a simple coumarin derivative due to its hydroxyl (-OH) and fluorine (-F) substituents at the 4- and 6-positions, respectively. Natural coumarins, such as umbelliferone (7-hydroxycoumarin), are widely distributed in plants like Dipteryx odorata (tonka bean) and Galium odoratum (sweet woodruff). However, fluorinated analogs like 6-fluoro-4-hydroxycoumarin are primarily synthetic, reflecting advancements in medicinal chemistry to enhance bioactivity and physicochemical properties.
Table 1: Classification of Coumarins
The discovery of coumarins dates to 1820, when Vogel isolated coumarin from tonka beans. Fluorinated derivatives emerged much later, driven by the need to modulate electronic and steric properties for biomedical applications. Early synthetic routes, such as the Perkin reaction (salicylaldehyde + acetic anhydride), were adapted to introduce fluorine via halogenation or nucleophilic substitution. A landmark achievement was the 1998 synthesis of 6,8-difluoro-7-hydroxycoumarin, which demonstrated enhanced fluorescence quantum yields (0.63–0.89) compared to non-fluorinated analogs. Microwave-assisted methods further accelerated the development of fluorinated coumarin hybrids, such as pyrimidine-coumarin conjugates with antitumor activity.
Table 2: Key Milestones in Fluorinated Coumarin Synthesis
6-Fluoro-4-hydroxycoumarin has become a cornerstone in multiple research domains:
The compound’s rigid, conjugated π-system and electron-withdrawing fluorine atom enable intramolecular charge transfer (ICT), making it a potent fluorophore. It is widely used in:
Table 3: Applications in Fluorescence Sensing
| Analyte | Mechanism | Limit of Detection (LoD) | Reference |
|---|---|---|---|
| Cu²⁺ | ICT modulation | 0.1 μM | |
| Cellular polarity | Solvatochromism | N/A |
Fluorinated coumarins serve as:
This compound’s versatility underscores its role as a privileged scaffold in drug discovery and analytical chemistry.
6-Fluoro-4-hydroxycoumarin exists as a solid at room temperature (20°C) [1] [2] [3]. The compound presents as a white to light yellow powder or crystalline material [1] [2] [3] [4] [5]. This appearance is characteristic of many coumarin derivatives, with the slight yellow coloration potentially attributed to the electronic effects of the fluorine substituent and the hydroxyl group on the aromatic system.
The compound has a molecular formula of C₉H₅FO₃ with a molecular weight of 180.13 g/mol [1] [2] [3]. The presence of the fluorine atom at the 6-position and the hydroxyl group at the 4-position of the coumarin core structure contributes to its distinct physicochemical properties compared to the parent coumarin molecule.
| Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [1] [2] [3] |
| Appearance | White to Light yellow powder/crystal | [1] [2] [3] [4] [5] |
| Molecular Formula | C₉H₅FO₃ | [1] [2] [3] |
| Molecular Weight | 180.13 g/mol | [1] [2] [3] |
| CAS Number | 1994-13-4 | [1] [2] [3] |
The melting point of 6-fluoro-4-hydroxycoumarin has been consistently reported in the literature as 248-251°C [1] [6] [7]. This relatively high melting point indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic coumarin rings.
Some sources report a decomposition temperature of 249°C [1], suggesting that the compound may undergo thermal decomposition at or near its melting point. This behavior is not uncommon for substituted coumarins, particularly those with electron-withdrawing substituents like fluorine.
The thermal stability of 6-fluoro-4-hydroxycoumarin shows typical characteristics of fluorinated organic compounds. The compound is stable under normal storage conditions but may be altered by light exposure [8]. Upon thermal decomposition, the compound releases carbon monoxide (CO), carbon dioxide (CO₂), and halides as decomposition products [8].
| Thermal Property | Value/Description | Reference |
|---|---|---|
| Melting Point Range | 248-251°C (literature) | [1] [6] [7] |
| Decomposition Temperature | 249°C (with decomposition) | [1] |
| Boiling Point (Predicted) | 354.0±42.0°C (calculated) | [6] |
| Thermal Stability | Stable under normal conditions | General assessment |
| Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Halides | [8] |
| Storage Conditions | Store in cool, dry place, <15°C recommended | [1] [2] [3] |
The solubility characteristics of 6-fluoro-4-hydroxycoumarin reflect the influence of both the fluorine substituent and the hydroxyl group on the coumarin scaffold. The compound is soluble in methanol [1] [2] [3], which is consistent with the presence of the hydroxyl group that can participate in hydrogen bonding with protic solvents.
The compound is practically insoluble in water, which is typical for coumarin derivatives due to their predominantly hydrophobic aromatic structure. The fluorine substituent enhances lipophilicity while the hydroxyl group provides some polar character, resulting in moderate solubility in organic solvents.
| Solvent | Solubility | Notes |
|---|---|---|
| Methanol | Soluble | Confirmed in multiple sources |
| Water | Practically insoluble | Typical for coumarin derivatives |
| Ethanol | Expected soluble (similar to 4-hydroxycoumarin) | Based on structural similarity |
| DMSO | Expected soluble (similar to 4-hydroxycoumarin) | Based on structural similarity |
| Organic solvents | Generally soluble | Typical for fluorinated coumarins |
| Aqueous buffers | Sparingly soluble | Limited solubility typical for coumarins |
While specific crystal structure data for 6-fluoro-4-hydroxycoumarin was not found in the available literature, related coumarin derivatives demonstrate interesting solid-state properties. The parent coumarin molecule has been shown to exhibit rich polymorphism with five different crystal structures identified [11] [12] [13]. This polymorphism is attributed to weak intermolecular interactions and different crystallization conditions.
The solid-state properties of 6-fluoro-4-hydroxycoumarin are expected to be influenced by:
The predicted density of 1.549±0.06 g/cm³ [6] [7] and refractive index of 1.629 [7] provide insight into the solid-state packing efficiency and optical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| Density (Predicted) | 1.549±0.06 g/cm³ | [6] [7] |
| Refractive Index | 1.629 | [7] |
| Flash Point | 130.5°C | [7] |
| Vapor Pressure | 0.000854 mmHg at 25°C | [7] |
| Purity (Typical) | >98.0% (GC) | [1] [2] [3] |
| Hazard Classification | Irritant (Xi) | [6] [7] |